3,5-Dibromobenzenethiol
Overview
Description
3,5-Dibromobenzenethiol is an organosulfur compound with the molecular formula C6H4Br2S It is characterized by the presence of two bromine atoms and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromobenzenethiol can be synthesized through several methods. One common approach involves the bromination of benzenethiol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated thiol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzenethiol or partially debrominated derivatives.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Dibromobenzenethiol involves its interaction with molecular targets through its thiol group and bromine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzenethiol: Similar structure but with chlorine atoms instead of bromine.
3,5-Diiodobenzenethiol: Contains iodine atoms instead of bromine.
3,5-Difluorobenzenethiol: Contains fluorine atoms instead of bromine.
Uniqueness
3,5-Dibromobenzenethiol is unique due to the specific properties imparted by the bromine atoms, such as higher reactivity and different electronic effects compared to its chloro, iodo, and fluoro analogs.
Properties
IUPAC Name |
3,5-dibromobenzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVGHTVANGAGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619264 | |
Record name | 3,5-Dibromobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144450-51-1 | |
Record name | 3,5-Dibromobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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